molecular formula C10H12N4 B3048759 N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine CAS No. 18091-57-1

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine

Cat. No.: B3048759
CAS No.: 18091-57-1
M. Wt: 188.23 g/mol
InChI Key: JPJRDTFDYHSBLA-UHFFFAOYSA-N
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Description

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine is a chemical compound with the molecular formula C10H12N4 It is known for its unique structure, which includes a benzotriazine ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine typically involves the reaction of 1,2,4-benzotriazine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form this compound 1-oxide.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The methyl groups on the benzotriazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: this compound 1-oxide.

    Reduction: Various reduced forms of the compound, depending on the specific reaction conditions.

    Substitution: Derivatives with different functional groups replacing the methyl groups.

Scientific Research Applications

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzotriazin-3-amine: A related compound with similar structural features but lacking the methyl groups.

    N,N-Dimethyl-1,2,4-benzotriazin-3-amine: Another derivative with two methyl groups instead of three.

Uniqueness

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N,7-trimethyl-1,2,4-benzotriazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-4-5-8-9(6-7)12-13-10(11-8)14(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJRDTFDYHSBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550214
Record name N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18091-57-1
Record name N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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